

An In-depth Technical Guide to 2-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

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For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **2-Chloro-4-nitrobenzaldehyde**, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, analysis, and applications, particularly within the pharmaceutical and fine chemical industries.

Core Molecular and Physicochemical Properties

2-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_4ClNO_3$.^{[1][2]} Its structure, featuring an aldehyde group, a chlorine atom, and a nitro group on the benzene ring, imparts a unique reactivity profile that makes it a versatile precursor in organic synthesis.

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. The calculated molecular weight is 185.56 g/mol.^{[2][3]}

Table 1: Key Physicochemical Properties of **2-Chloro-4-nitrobenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClNO ₃	[1][2]
Molecular Weight	185.56 g/mol	[1][2][3]
CAS Number	5568-33-2	[1]
Appearance	Solid	
Melting Point	42-44 °C	
Boiling Point	153 °C at 31 hPa	
Purity	Typically ≥97-98%	
Storage	Inert atmosphere, room temperature	

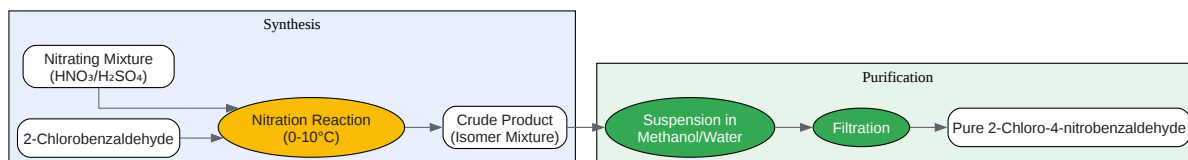
These properties are critical for designing experimental conditions, from reaction temperatures to purification strategies and storage, ensuring the compound's stability and integrity.

Synthesis and Purification: A Protocol with Rationale

The most common and industrially scalable synthesis of substituted nitrobenzaldehydes involves the nitration of the corresponding chlorobenzaldehyde. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents.

Synthesis Workflow

The synthesis of a related compound, 2-chloro-5-nitrobenzaldehyde, from 2-chlorobenzaldehyde provides a representative workflow for this class of reactions. The process involves the controlled addition of a nitrating agent to the starting material at low temperatures to manage the exothermic nature of the reaction and to favor the desired isomer.[4]



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Caption: General workflow for the synthesis and purification of a substituted nitrobenzaldehyde.

Step-by-Step Synthesis Protocol (Adapted for 2-Chloro-4-nitrobenzaldehyde)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C. The use of a multi-necked flask allows for simultaneous stirring, temperature monitoring, and controlled addition of reagents, which is crucial for safety and reaction control.
- **Addition of Starting Material:** Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while ensuring the temperature remains below 10°C. This slow addition prevents a rapid, uncontrolled exotherm.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
- **Reaction Monitoring:** Stir the reaction mixture at 0-10°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the starting material has been consumed.[4]

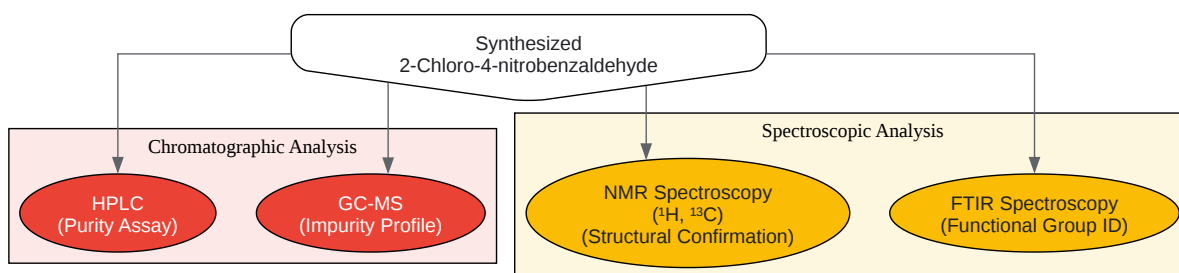
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product, which has low solubility in the aqueous acidic medium.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. This removes residual acid.

Purification by Suspension

- **Suspension:** Place the crude, dried product in a flask and add a solvent system such as a 1:1 (v/v) mixture of methanol and water.
- **Stirring:** Stir the suspension at room temperature. This process, known as trituration, selectively dissolves impurities and potentially undesired isomers, leaving the desired product as a solid.
- **Filtration and Drying:** Isolate the purified solid by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.^[4]

Analytical Characterization: Ensuring Purity and Identity

A robust analytical workflow is essential to confirm the identity and purity of the synthesized **2-Chloro-4-nitrobenzaldehyde**. A combination of chromatographic and spectroscopic techniques is typically employed.^{[5][6]}



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Caption: A typical analytical workflow for the characterization of **2-Chloro-4-nitrobenzaldehyde**.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.[5]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities.[7] The mass spectrometer provides molecular weight and fragmentation data, aiding in the structural elucidation of unknown components.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's atomic connectivity.[5]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique for identifying the key functional groups. The spectrum of **2-Chloro-4-nitrobenzaldehyde** will exhibit characteristic absorption bands for the aldehyde carbonyl ($\text{C}=\text{O}$) stretch, the asymmetric and symmetric stretches of the nitro (NO_2) group, and the $\text{C}-\text{Cl}$ stretch, in addition to aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ vibrations.[5][6]

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the aldehyde, chloro, and nitro groups makes **2-Chloro-4-nitrobenzaldehyde** a valuable building block in medicinal chemistry and the synthesis of fine chemicals.

- **Synthesis of Heterocyclic Compounds:** The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, which is a key step in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmacologically active molecules.[\[8\]](#)[\[9\]](#) For instance, related nitrobenzaldehydes are used to synthesize Schiff bases, which can exhibit antimicrobial and anticancer properties.[\[10\]](#)[\[11\]](#)
- **Precursor for Pharmaceutical Intermediates:** It serves as a starting material for more complex molecules used in drug development. For example, it can be used in the synthesis of substituted benzimidazoles and pyrazolopyridines, which are classes of compounds with a broad range of biological activities.[\[12\]](#) The chloro and nitro groups can be subjected to various transformations, such as nucleophilic substitution or reduction, to build molecular complexity.

Safety and Handling

As with any chemical reagent, proper handling of **2-Chloro-4-nitrobenzaldehyde** is paramount. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#) It is also harmful if swallowed.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[\[13\]](#)[\[14\]](#)
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[\[14\]](#) Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere.

Conclusion

2-Chloro-4-nitrobenzaldehyde is a chemical intermediate of significant utility, underscored by its versatile reactivity and applications in synthesizing complex, high-value molecules. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists and professionals working with this important compound.

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